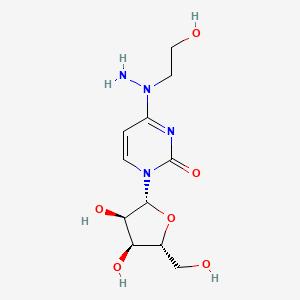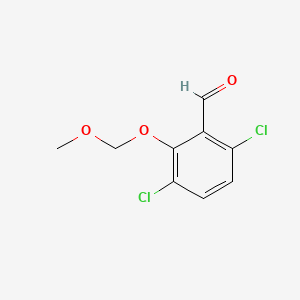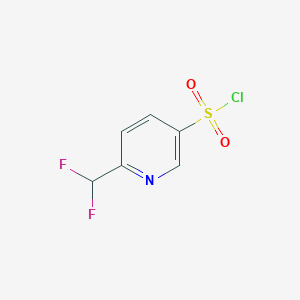
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(difluoromethyl)-3-iodobenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise control of reactant concentrations, temperature, and pressure.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom and the formation of a difluoromethylphenylpropanone derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Molecular pathways involved in the compound’s action include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Phenylpropan-2-one: Lacks the difluoromethyl and iodine substituents, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenylpropan-2-one:
3-Iodophenylpropan-2-one: Contains the iodine atom but lacks the difluoromethyl group, leading to differences in lipophilicity and biological activity.
The presence of both the difluoromethyl and iodine groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H9F2IO |
|---|---|
Poids moléculaire |
310.08 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-3-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO/c1-6(14)5-7-3-2-4-8(13)9(7)10(11)12/h2-4,10H,5H2,1H3 |
Clé InChI |
ZQIZBAVADWFHGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)





![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)






